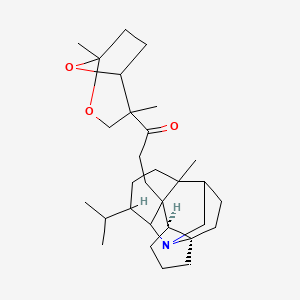

Codaphniphylline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H47NO3 |

|---|---|

Molecular Weight |

469.7 g/mol |

IUPAC Name |

1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one |

InChI |

InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3/t20?,21?,22-,24?,25?,26?,27?,28?,29-,30?/m1/s1 |

InChI Key |

REKWVHVBDQXQLB-JDOSTABXSA-N |

Isomeric SMILES |

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

For Immediate Release

A Deep Dive into the Molecular Labyrinth of Daphniphyllum Alkaloids, a class of structurally complex and pharmacologically intriguing natural products. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, delineating the current understanding of the biosynthesis of codaphniphylline (B1170142) and its congeners.

The Daphniphyllum alkaloids are a diverse family of over 300 intricate polycyclic natural products isolated from evergreen plants of the genus Daphniphyllum. Their complex, caged structures and significant biological activities, including anti-cancer and anti-HIV properties, have captivated chemists and biologists for decades.[1] While significant progress has been made in the total synthesis of many of these alkaloids, their biosynthesis—the precise enzymatic machinery and pathways nature employs for their construction—remains largely uncharted territory. This guide synthesizes the current, albeit speculative, knowledge of these biosynthetic pathways, providing a foundation for future research and bioengineering efforts.

The Proposed Biosynthetic Precursor: A Squalene-like Origin

Early isotopic labeling experiments have established that Daphniphyllum alkaloids, much like steroids and other triterpenoids, derive from the mevalonic acid pathway.[2] It is widely accepted that a squalene-like C30 intermediate is the foundational building block for the vast majority of these intricate molecules. The prevailing hypothesis, championed by Heathcock and others, posits that a polycyclization cascade of a squalene (B77637) derivative gives rise to proto-daphniphylline, the putative biogenetic ancestor of the entire family.[3] This seminal hypothesis has been instrumental in guiding the biomimetic total synthesis of several Daphniphyllum alkaloids.

Hypothesized Biosynthetic Pathways

The structural diversity of the Daphniphyllum alkaloids suggests a branching network of biosynthetic pathways originating from a common precursor. While the specific enzymes catalyzing these transformations are yet to be identified, plausible reaction cascades have been proposed based on chemical logic and biomimetic synthesis studies. The following diagrams illustrate the hypothesized biosynthetic relationships between major subclasses of these alkaloids.

digraph "Hypothesized_Biosynthetic_Pathway_Core" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label=""];

node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"];

edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];

Squalene [label="Squalene", fillcolor="#FBBC05", fontcolor="#202124"];

ProtoDaphniphylline [label="proto-Daphniphylline", fillcolor="#34A853"];

Sethis compound [label="Sethis compound", fillcolor="#EA4335"];

Daphniphylline [label="Daphniphylline", fillcolor="#4285F4"];

this compound [label="this compound", fillcolor="#4285F4"];

Yuzurimine [label="Yuzurimine-type", fillcolor="#FBBC05", fontcolor="#202124"];

Calyciphylline_A [label="Calyciphylline A-type", fillcolor="#EA4335"];

Squalene -> ProtoDaphniphylline [label="Polycyclization Cascade"];

ProtoDaphniphylline -> Sethis compound [label="Rearrangement"];

Sethis compound -> Daphniphylline [label="Intramolecular Cyclization"];

Daphniphylline -> this compound [label="Oxidation/Rearrangement"];

ProtoDaphniphylline -> Calyciphylline_A [label="Rearrangement"];

Sethis compound -> Yuzurimine [label="Rearrangement/Fragmentation"];

}

Figure 2: General Workflow for Precursor Feeding Studies.

Methodology:

-

Preparation of Labeled Precursor: The putative precursor (e.g., mevalonate, squalene) is synthesized with a stable isotope (e.g., ¹³C, ¹⁵N) or a radioisotope (e.g., ¹⁴C, ³H).

-

Administration: The labeled precursor is administered to the biological system. For whole plants, this can be done through injection into the stem or by feeding to the roots. For cell cultures, the precursor is added to the growth medium.

-

Incubation: The plant or cell culture is incubated for a period to allow for the metabolism of the precursor.

-

Extraction and Isolation: The plant material is harvested, and the alkaloids are extracted using standard phytochemical techniques. The target alkaloid (e.g., this compound) is then isolated and purified, typically by chromatographic methods.

-

Analysis: The purified alkaloid is analyzed by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the presence and position of the isotopic label. Significant incorporation of the label provides strong evidence that the administered compound is a precursor in the biosynthetic pathway.

General Protocol for Enzyme Assays

Once candidate genes for the biosynthetic enzymes are identified (e.g., through transcriptomics), they can be heterologously expressed, and the recombinant proteins can be assayed for their catalytic activity. The following is a generalized protocol for assaying a putative terpene cyclase, which is expected to be a key class of enzymes in Daphniphyllum alkaloid biosynthesis.

Methodology:

-

Enzyme Preparation: The candidate gene is cloned into an expression vector and expressed in a suitable host (e.g., E. coli, yeast). The recombinant enzyme is then purified.

-

Assay Mixture Preparation: A reaction buffer is prepared containing the purified enzyme, the putative substrate (e.g., a squalene derivative), and any necessary cofactors (e.g., Mg²⁺, ATP).

-

Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.

-

Reaction Quenching and Product Extraction: The reaction is stopped, and the product is extracted with an organic solvent.

-

Product Analysis: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized product.

Future Outlook and Conclusion

The biosynthesis of this compound and related Daphniphyllum alkaloids represents a fascinating and largely unsolved puzzle in natural product chemistry. The current understanding is primarily based on biosynthetic hypotheses that have been elegantly supported by biomimetic total synthesis. The future elucidation of these pathways will depend on the integration of modern 'omics' approaches, such as genomics and transcriptomics of Daphniphyllum species, with classical biochemical techniques.

The identification and characterization of the enzymes involved in this intricate biosynthetic network will not only provide profound insights into nature's synthetic strategies but also pave the way for the metabolic engineering of these valuable compounds. The ability to produce these alkaloids in heterologous systems, such as yeast or E. coli, could provide a sustainable and scalable source for further pharmacological investigation and drug development. This guide provides a framework based on the current knowledge to inspire and direct future research in this exciting field.

References

- 1. Procedures for the isolation and quantification of the intermediates of the mevalonic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of terpenoid precursor feeding and elicitation on formation of indole alkaloids in cell suspension cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snscourseware.org [snscourseware.org]

Elucidation of Codaphniphylline: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codaphniphylline, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge in natural product synthesis and structural elucidation. Its intricate polycyclic architecture and multiple stereocenters have made it a significant target for synthetic chemists. This technical guide provides a detailed overview of the key experimental methodologies and logical frameworks employed in the determination of its chemical structure and stereochemistry, with a focus on the seminal total synthesis that confirmed its absolute configuration.

Chemical Structure and Stereochemical Complexity

This compound possesses a unique hexacyclic core structure. The elucidation of its three-dimensional arrangement, including the relative and absolute stereochemistry of its numerous chiral centers, required a combination of advanced spectroscopic techniques and rigorous synthetic efforts. The definitive confirmation of its structure was achieved through the total synthesis of its enantiomer, (+)-Codaphniphylline, by Heathcock and coworkers.

Experimental Protocols

The structural elucidation and confirmation of this compound relied on a suite of sophisticated experimental techniques. While the specific raw data from the original structure elucidation is not publicly available, the methodologies employed are standard in the field of natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in determining the connectivity of the carbon skeleton and the relative stereochemistry of the protons.

General Protocol for 1D and 2D NMR Analysis of Daphniphyllum Alkaloids:

-

Sample Preparation: A solution of the purified alkaloid (typically 1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms. This provides initial information about the electronic environment and neighboring protons for each signal.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, often proton-decoupled, is acquired to determine the number of distinct carbon environments and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, revealing which protons are adjacent to one another in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assembling the complete carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

General Protocol for X-ray Crystallography:

-

Crystallization: High-quality single crystals of the compound of interest, or a suitable derivative, are grown. This is often the most challenging step and can involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using computational methods. The structural model is refined to best fit the experimental data. For chiral molecules, the absolute configuration can often be determined using anomalous dispersion effects if a heavy atom is present or by using chiral starting materials in a total synthesis.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a complex natural product like this compound follows a logical progression of experiments and data analysis.

Caption: A logical workflow for the structure elucidation of this compound.

Stereochemistry Determination via Total Synthesis

The total synthesis of (+)-Codaphniphylline by Heathcock et al. was a landmark achievement that unequivocally established the absolute stereochemistry of the natural product. The synthetic strategy relied on a series of stereocontrolled reactions to build the complex polycyclic system.

Caption: Key stereocontrolling steps in the total synthesis of (+)-Codaphniphylline.

Conclusion

The elucidation of the chemical structure and stereochemistry of this compound stands as a testament to the power of a combined approach utilizing advanced spectroscopic methods and strategic total synthesis. The methodologies outlined in this guide represent the core techniques employed in modern natural product chemistry and are essential for researchers and professionals in the field of drug discovery and development. The definitive structural assignment of this compound has paved the way for further investigation into its biological activity and potential therapeutic applications.

Codaphniphylline: A Deep Dive into its Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Codaphniphylline, a structurally complex member of the Daphniphyllum alkaloids, has garnered significant interest within the scientific community due to its intricate molecular architecture. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its synthesis, offering a valuable resource for researchers engaged in natural product chemistry and drug discovery.

Physicochemical Properties

This compound is a naturally occurring alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[1] It presents as a powder and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] The molecular formula for this compound has been determined to be C30H47NO3, corresponding to a molecular weight of 469.7 g/mol .[2]

| Property | Value | Reference |

| Molecular Formula | C30H47NO3 | |

| Molecular Weight | 469.7 g/mol | |

| Physical State | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Further detailed quantitative data regarding melting point, boiling point, and specific spectral characteristics are outlined in the experimental data section of seminal synthetic studies.

Spectral Data Analysis

The structure of this compound was initially elucidated through comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with that of the related alkaloid, daphniphylline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR data are crucial for the structural confirmation of this compound. While specific chemical shift values are best sourced from primary literature detailing its isolation or synthesis, general spectral regions for key functional groups provide a preliminary analytical framework.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include stretches for C-H, C-N, C-O, and potentially C=O bonds.

Mass Spectrometry (MS): Mass spectral analysis provides valuable information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The high-resolution mass spectrum would confirm the elemental composition of the molecular ion.

Total Synthesis of (+)-Codaphniphylline

The total synthesis of (+)-Codaphniphylline, a significant achievement in natural product synthesis, was reported by Heathcock and coworkers in 1995. This landmark synthesis provides a detailed experimental protocol for the construction of this complex molecule.

A critical step in the synthesis involves a biomimetic-inspired cascade reaction to assemble the intricate polycyclic core of the molecule. The detailed experimental procedures, including reaction conditions, purification methods, and characterization of all intermediates, are meticulously documented in the primary publication.

Below is a generalized workflow representing a key transformation in the synthesis of a core intermediate.

Caption: Generalized workflow for the assembly of the this compound core structure.

Biological Activities and Signaling Pathways

While the broader class of Daphniphyllum alkaloids is known to possess a range of biological activities, specific studies on the bioactivity and potential signaling pathways of this compound are limited. Further research is warranted to explore its pharmacological potential. The complex structure of this compound makes it an intriguing candidate for investigation into various biological targets.

The following diagram illustrates a hypothetical experimental workflow to investigate the biological activity of this compound.

Caption: A potential experimental workflow for investigating the biological activity and signaling pathways of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Codaphniphylline and Related Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codaphniphylline, a member of the structurally complex and diverse family of Daphniphyllum alkaloids, represents a compelling yet underexplored molecule in the landscape of natural product drug discovery. While extensive biological data on this compound itself remains limited in publicly accessible literature, the broader family of Daphniphyllum alkaloids, isolated from plants of the Daphniphyllum genus, has demonstrated a range of significant biological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known biological activities within this alkaloid class, with a particular focus on cytotoxicity, as a predictive framework for the potential therapeutic applications of this compound. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate further research and development in this promising area.

Introduction to this compound and Daphniphyllum Alkaloids

This compound is a polycyclic alkaloid isolated from the bark and leaves of Daphniphyllum macropodum. Its intricate molecular architecture is characteristic of the Daphniphyllum alkaloids, a family of more than 200 natural products known for their unique skeletal frameworks. The structural complexity of these compounds has made them attractive targets for total synthesis, a feat achieved for this compound. While the impetus for such synthetic efforts often stems from promising biological activity, detailed pharmacological studies on many of these molecules, including this compound, are yet to be fully elucidated. This guide aims to bridge this knowledge gap by consolidating the existing data on related alkaloids to infer the potential biological profile of this compound.

Potential Biological Activities of Daphniphyllum Alkaloids

The primary biological activity reported for Daphniphyllum alkaloids is cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer properties. Other reported activities for this class of compounds include antiviral, anti-inflammatory, and neuroprotective effects, although these are less commonly documented.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of Daphniphyllum alkaloids against a range of human cancer cell lines. The mechanism of this cytotoxicity is not yet fully understood but is a critical area for future investigation. The available quantitative data for alkaloids structurally related to this compound is summarized in the table below.

Table 1: Cytotoxic Activities of Representative Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Daphnicyclidin A | P-388 (Murine leukemia) | 13.8 | |

| Macropodumine C | P-388 (Murine leukemia) | 10.3 | |

| Daphnicyclidin M | P-388 (Murine leukemia) | 5.7 | |

| SGC-7901 (Human gastric cancer) | 22.4 | ||

| Daphnicyclidin N | P-388 (Murine leukemia) | 6.5 | |

| SGC-7901 (Human gastric cancer) | 25.6 | ||

| Daphnilongeridine | Several tumor cell lines | 2.4 - 9.7 | |

| HMEC (Human microvascular endothelial) | 2.7 | ||

| Daphmacromine O | Brine shrimp | Moderate cytotoxicity |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the biological evaluation of Daphniphyllum alkaloids. These protocols can serve as a foundation for designing future studies on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for the evaluation of cytotoxic activity of newly isolated Daphniphyllum alkaloids.

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound or other test compounds, dissolved in dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

Given that the precise mechanism of action for Daphniphyllum alkaloids is largely unknown, the following diagram illustrates a hypothetical signaling pathway that could be investigated. This pathway is based on common mechanisms of cytotoxic natural products.

Caption: A hypothetical signaling cascade potentially modulated by this compound.

Future Directions and Conclusion

The compelling cytotoxic profiles of numerous Daphniphyllum alkaloids strongly suggest that this compound is a promising candidate for further pharmacological investigation. The immediate research priorities should be:

-

Comprehensive Cytotoxicity Screening: Evaluating this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects. This could involve studies on apoptosis induction, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models.

-

Evaluation of Other Biological Activities: Screening for potential anti-inflammatory, antiviral, and neuroprotective properties.

References

- 1. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Mechanistic Hypothesis for Codaphniphylline

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Codaphniphylline, a member of the structurally complex and diverse family of Daphniphyllum alkaloids, represents a compelling yet underexplored area of natural product chemistry and pharmacology. These alkaloids, isolated from plants of the Daphniphyllum genus, have garnered significant interest due to their unique polycyclic architectures and a wide spectrum of reported biological activities. While the total synthesis of this compound has been achieved, a definitive understanding of its mechanism of action remains elusive. This technical guide synthesizes the available preclinical data on this compound and related Daphniphyllum alkaloids to propose a primary mechanism of action hypothesis centered on the induction of apoptosis in cancer cells. An alternative hypothesis involving the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) is also explored, drawing from findings on non-alkaloid constituents of Daphniphyllum extracts. This document aims to provide a comprehensive resource for researchers, featuring collated quantitative data, detailed experimental protocols for key assays, and visual representations of the hypothesized signaling pathways to guide future investigations.

Core Hypothesis: Induction of Mitochondrial-Mediated Apoptosis

The principal hypothesis for the mechanism of action of this compound and its congeners is the induction of programmed cell death, or apoptosis, in cancer cells. This hypothesis is predicated on the observed cytotoxic effects of several Daphniphyllum alkaloids against various cancer cell lines. The available data, though not on this compound itself, points towards a pro-apoptotic mechanism initiated through the intrinsic, or mitochondrial, pathway.

One study on daphmacromines, a class of Daphniphyllum alkaloids, revealed that one of its members induced apoptosis in A549 lung cancer cells. This was evidenced by an increase in the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-2. This modulation of the Bcl-2 family of proteins is a hallmark of the mitochondrial apoptosis pathway. The altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.

Signaling Pathway Diagram

Caption: Hypothesized mitochondrial apoptosis pathway initiated by this compound.

Quantitative Data Summary

While no specific quantitative data for this compound's biological activity is publicly available, several other Daphniphyllum alkaloids have demonstrated cytotoxic effects. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Alkaloid | Cell Line | IC50 |

| Daphnezomine W | HeLa | 16.0 µg/mL |

| Daphnioldhanol A | HeLa | 31.9 µM |

| Daphnicyclidin M | P-388 | 5.7 µM |

| Daphnicyclidin N | P-388 | 6.5 µM |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required to test the hypothesized mechanism of action of this compound. These protocols are based on standard laboratory practices, as the specific details from the primary literature on the cited Daphniphyllum alkaloids are not fully available.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow Diagram

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, P-388) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Alternative Hypothesis: PPARγ Agonism

An alternative or potentially parallel mechanism of action is suggested by a study on a crude extract of Daphniphyllum macropodum fruit. This study identified a non-alkaloid component, 5,7-dihydroxychromone, as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Its activation has been linked to anti-diabetic effects.

While this activity was not attributed to an alkaloid, it raises the possibility that this compound or other related alkaloids could also interact with this or other nuclear receptors. This warrants further investigation, as it could open up therapeutic applications beyond oncology.

PPARγ Agonist Assay Workflow

Caption: Workflow for assessing PPARγ agonism via 3T3-L1 adipocyte differentiation.

Methodology for 3T3-L1 Adipocyte Differentiation Assay:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.

-

Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% fetal bovine serum (FBS). Test this compound by adding it to this induction medium.

-

Maintenance: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Then, culture the cells in DMEM with 10% FBS, changing the medium every two days.

-

Oil Red O Staining: After 8-10 days of differentiation, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.

-

Quantification: Elute the stain from the cells with isopropanol (B130326) and measure the absorbance at 510 nm to quantify lipid accumulation. An increase in lipid accumulation in the presence of this compound would suggest potential PPARγ agonist activity.

Conclusion and Future Directions

The current body of evidence, primarily from studies on related Daphniphyllum alkaloids, strongly suggests that the most probable mechanism of action for this compound's potential anticancer activity is the induction of mitochondrial-mediated apoptosis. The observed cytotoxic effects and the modulation of key apoptotic regulators in cancer cell lines provide a solid foundation for this hypothesis.

However, the field is still in its nascent stages, and several critical questions remain unanswered. Direct experimental evidence for this compound's effect on cancer cells is paramount. Future research should focus on:

-

Direct Biological Evaluation of this compound: Conducting comprehensive in vitro cytotoxicity screening of this compound against a panel of cancer cell lines.

-

Mechanistic Elucidation: If cytotoxic, performing detailed mechanistic studies, including apoptosis assays, cell cycle analysis, and western blotting for key signaling proteins, to confirm the apoptotic pathway.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, or computational modeling to identify the direct molecular target(s) of this compound.

-

Exploring Alternative Mechanisms: Investigating the potential of this compound to modulate nuclear receptors like PPARγ or other signaling pathways to uncover its full therapeutic potential.

By systematically addressing these research gaps, the scientific community can unlock the therapeutic promise of this compound and the broader family of Daphniphyllum alkaloids, paving the way for the development of novel therapeutic agents.

Initial In-Silico Modeling of Codaphniphylline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in-silico approach for the initial investigation of Codaphniphylline, a representative member of the structurally complex and biologically active Daphniphyllum alkaloids. Due to the limited specific data on this compound, this document presents a generalized yet detailed workflow applicable to novel compounds within this class, aiming to elucidate potential protein interactions and mechanisms of action.

Introduction to this compound and the Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a diverse family of over 350 natural products isolated from plants of the genus Daphniphyllum.[1][2] These molecules are characterized by their intricate and unique polycyclic ring systems.[3][4] The structural complexity and varied biological activities of Daphniphyllum alkaloids, including cytotoxic, antioxidant, and vasorelaxant properties, make them compelling subjects for drug discovery and development.[3] This guide focuses on the initial in-silico steps to explore the therapeutic potential of a representative compound, this compound.

Proposed In-Silico Investigation Workflow

The in-silico analysis of this compound will follow a structured pipeline, beginning with target identification and culminating in the characterization of its binding dynamics. This workflow is designed to efficiently screen for potential protein interactions and provide a rational basis for subsequent experimental validation.

Caption: In-silico workflow for this compound interaction modeling.

Data Presentation: Hypothetical Quantitative Data Summary

The following tables present hypothetical data that could be generated during the in-silico modeling of this compound. These tables are structured for clarity and comparative analysis.

Table 1: Predicted Biological Targets for this compound

| Target ID | Protein Name | Prediction Score | Cellular Function | Potential Therapeutic Area |

| P08684 | Prostaglandin G/H synthase 2 (COX-2) | 0.89 | Inflammation | Anti-inflammatory |

| P27361 | Mitogen-activated protein kinase 1 (MAPK1) | 0.85 | Signal Transduction | Oncology |

| P04150 | B-cell lymphoma 2 (Bcl-2) | 0.82 | Apoptosis Regulation | Oncology |

| P10275 | Vascular endothelial growth factor receptor 2 (VEGFR2) | 0.79 | Angiogenesis | Oncology |

| P00734 | Prothrombin | 0.75 | Coagulation | Anticoagulant |

Table 2: Molecular Docking Results of this compound with Predicted Targets

| Target ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |

| P08684 | -9.8 | 0.058 | TYR385, ARG120, SER530 |

| P27361 | -8.5 | 0.45 | LYS54, GLU71, MET108 |

| P04150 | -9.2 | 0.15 | ARG139, GLY145, TYR101 |

| P10275 | -8.1 | 0.82 | CYS919, LYS868, GLU885 |

| P00734 | -7.5 | 2.5 | TRP547, LYS551, ASP556 |

Table 3: Binding Free Energy Calculations from Molecular Dynamics Simulations

| Target ID | MM/GBSA ΔG_bind (kcal/mol) | MM/PBSA ΔG_bind (kcal/mol) | Key Contributions |

| P08684 | -45.7 ± 3.2 | -40.1 ± 2.8 | Van der Waals, Electrostatic |

| P04150 | -38.9 ± 4.1 | -35.5 ± 3.5 | Van der Waals, Non-polar Solvation |

Experimental Protocols

Detailed methodologies for the key in-silico experiments are provided below. These protocols are based on established computational drug discovery practices.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the target proteins for docking and simulation.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound will be sketched using a molecular editor (e.g., ChemDraw) and converted to a 3D structure.

-

The structure will be energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges will be assigned using the Gasteiger-Hückel method.

-

All possible tautomers and ionization states at physiological pH (7.4) will be generated.

-

-

Protein Preparation:

-

The 3D structures of the target proteins will be retrieved from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands will be removed.

-

Missing hydrogen atoms will be added, and protonation states of ionizable residues will be assigned at pH 7.4.

-

The protein structures will be energy minimized to relieve any steric clashes.

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the target proteins.

Protocol:

-

Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or predicted using a binding site prediction tool. A grid box will be generated encompassing the defined binding site.

-

Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock Vina, will be used for the docking calculations.

-

Docking Parameters: The number of genetic algorithm runs will be set to 50, with a population size of 150 and a maximum of 2,500,000 energy evaluations.

-

Pose Clustering and Analysis: The resulting docking poses will be clustered based on root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster will be selected for further analysis.

Molecular Dynamics (MD) Simulation

Objective: To investigate the stability of the this compound-protein complex and to refine the binding pose.

Protocol:

-

System Preparation: The docked complex will be solvated in a cubic box of TIP3P water molecules, and counter-ions will be added to neutralize the system.

-

Force Field: The AMBER ff14SB force field will be used for the protein, and the General Amber Force Field (GAFF) will be used for this compound.

-

Simulation Protocol:

-

The system will be energy minimized in a stepwise manner.

-

The system will be gradually heated to 300 K under NVT conditions.

-

A 100 ns production MD simulation will be performed under NPT conditions at 1 atm and 300 K.

-

-

Trajectory Analysis: The trajectory will be analyzed for RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of this compound to the target protein.

Protocol:

-

MM/GBSA and MM/PBSA Methods: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods will be used to calculate the binding free energy.

-

Snapshot Extraction: Snapshots of the complex, receptor, and ligand will be extracted from the stable part of the MD trajectory.

-

Energy Calculations: For each snapshot, the enthalpy of binding (including van der Waals, electrostatic, and solvation energies) will be calculated. The entropic contribution can be estimated using normal-mode analysis.

Signaling Pathway Visualization

Based on the hypothetical target predictions, the following diagram illustrates the potential involvement of this compound in key signaling pathways.

References

Methodological & Application

The Architectural Challenge of Codaphniphylline: A Review of Total Synthesis Strategies

For Immediate Release

[City, State] – [Date] – The intricate polycyclic structure of Codaphniphylline, a member of the Daphniphyllum alkaloids, has presented a formidable challenge to the synthetic chemistry community for decades. This class of natural products exhibits a range of interesting biological activities, making the development of efficient and innovative synthetic routes a significant area of research. This document provides a detailed overview of the key strategies and methodologies employed in the total synthesis of this compound and its close congeners, aimed at researchers, scientists, and professionals in drug development.

The total synthesis of these complex molecules has spurred the development of novel synthetic strategies and the application of powerful chemical transformations. Key approaches include biomimetic cascade reactions, intramolecular Diels-Alder cycloadditions, gold-catalyzed cyclizations, and strategic bond cleavage to simplify overly complex intermediates. These strategies showcase the ingenuity and evolution of modern organic synthesis.

Comparative Analysis of Synthetic Strategies

The various approaches to the synthesis of this compound and related Daphniphyllum alkaloids can be compared based on their efficiency and the key transformations employed. The following table summarizes the quantitative data for several landmark syntheses in this field.

| Principal Investigator | Target Molecule | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategy/Reaction | Reference |

| Clayton H. Heathcock (1995) | (+)-Codaphniphylline | 20 | ~1.5 | Biomimetic Polyene Cyclization/Cascade | J. Org. Chem.1995 , 60 (5), pp 1120–1130 |

| Amos B. Smith, III (2015) | (-)-Calyciphylline N | 37 | Not explicitly stated | Intramolecular Diels-Alder Reaction | J. Am. Chem. Soc.2015 , 137 (10), pp 3510–3519[1] |

| Ang Li (2013) | (±)-Daphenylline | 19 | ~1.3 | Au-catalyzed 6-exo-dig Cyclization/Michael Addition | Nat. Chem.2013 , 5, pp 679–684[2] |

| Erick M. Carreira (2011) | (+)-Daphmanidin E | 35 | ~0.3 | Sequential Claisen Rearrangements/Co-mediated Cyclization | Angew. Chem. Int. Ed.2011 , 50 (48), pp 11501-11505[3] |

| Richmond Sarpong (2024) | (±)-Daphenylline | 11 | Not explicitly stated | Buchner Dearomative Cycloaddition/Thia-Paternò–Büchi [2+2] | J. Am. Chem. Soc.2024 , 146 (3), pp 1813–1818[4] |

Application Notes and Experimental Protocols

This section details the methodologies for key experiments from the aforementioned synthetic campaigns, providing a practical guide for researchers in the field.

Heathcock's Biomimetic Cascade for the Daphniphyllum Core

Professor Clayton H. Heathcock's synthesis of (+)-Codaphniphylline is a landmark in the field, showcasing a powerful biomimetic cascade reaction that rapidly assembles the complex polycyclic core of the molecule. This strategy is inspired by the proposed biosynthesis of these alkaloids from squalene.

Logical Workflow for Heathcock's Biomimetic Cascade:

Caption: Heathcock's biomimetic cascade workflow.

Experimental Protocol: Biomimetic Tetracyclization

This protocol is adapted from the synthesis of a key intermediate in Heathcock's work, which demonstrates the core principles of the cascade.

-

Preparation of the Dialdehyde Precursor: The acyclic dialdehyde, derived from a convergent assembly of three fragments, is dissolved in a suitable solvent such as methanol.

-

Dihydropyridine Formation: An aqueous solution of ammonia (B1221849) is added to the solution of the dialdehyde at room temperature. The reaction is stirred for a period of 1-2 hours, during which the formation of the dihydropyridine intermediate occurs. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cascade Cyclization: Glacial acetic acid is added to the reaction mixture. The solution is then heated to reflux (approximately 65 °C) for 12-18 hours. This acidic condition promotes a cascade of reactions including an intramolecular Diels-Alder cycloaddition and subsequent Mannich-type cyclizations.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pentacyclic amine product.

Smith's Intramolecular Diels-Alder Approach to (-)-Calyciphylline N

The synthesis of the related Daphniphyllum alkaloid (-)-Calyciphylline N by the Smith group features a highly diastereoselective intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[5] This strategy effectively sets multiple stereocenters in a single step.

Experimental Workflow for Smith's Key Cyclization:

Caption: Smith's Intramolecular Diels-Alder workflow.

Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction

-

Preparation of the Substrate: The silyl-tethered triene precursor is synthesized and purified.

-

Reaction Setup: A solution of the triene in anhydrous dichloromethane (B109758) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

Lewis Acid Addition: A solution of diethylaluminum chloride (Et₂AlCl) in hexanes (typically 1.0 M) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C.

-

Monitoring and Quenching: The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup and Purification: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired bicyclo[2.2.2]octane adduct.

Li's Gold-Catalyzed Cyclization/Michael Addition Cascade

Ang Li's synthesis of (±)-daphenylline employs a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition to rapidly construct a bridged 6,6,5-tricyclic core.

Logical Flow of Li's Gold-Catalyzed Cascade:

Caption: Li's gold-catalyzed cascade strategy.

Experimental Protocol: Gold-Catalyzed Cyclization/Michael Addition

-

Catalyst Preparation: A gold(I) catalyst, such as [Au(IPr)NTf₂], is used.

-

Reaction Setup: The ynamide substrate is dissolved in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) in a reaction vessel under an inert atmosphere.

-

Catalyst Addition: The gold(I) catalyst is added to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for the specified time, typically several hours, until the starting material is consumed as indicated by TLC analysis.

-

Workup and Purification: The reaction mixture is cooled to room temperature and concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to afford the tricyclic product.

Sarpong's "Excess Complexity" Strategy for Daphenylline (B12778079)

Richmond Sarpong's group developed a highly efficient synthesis of (±)-daphenylline using a strategy that initially builds a more complex intermediate, which is then simplified through a strategic bond cleavage. Key steps include a dearomative Buchner cycloaddition and a thia-Paternò–Büchi [2+2] photocycloaddition.

Workflow of Sarpong's Key Transformations:

References

- 1. The daphniphyllum alkaloids: total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of (+)-daphmanidin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Navigating Excess Complexity: Total Synthesis of Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Smith Synthesis of (-)-Calyciphylline N [organic-chemistry.org]

Application Notes and Protocols for the Purification of Codaphniphylline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of codaphniphylline (B1170142), a complex tertiary amine alkaloid isolated from plants of the Daphniphyllum genus. The protocols described herein are based on established chromatographic techniques for the separation of Daphniphyllum alkaloids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a diverse group of natural products known for their intricate molecular architectures and interesting biological activities. The purification of this compound from crude plant extracts is a critical step for its structural elucidation, pharmacological evaluation, and further development as a potential therapeutic agent. This document outlines two primary methods for its purification: conventional column chromatography and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification of this compound using column chromatography and preparative HPLC.

Table 1: Column Chromatography Parameters for this compound Purification

| Parameter | Specification |

| Stationary Phase | Silica (B1680970) Gel (200-300 mesh) |

| Column Dimensions | Dependent on sample load (e.g., 50 cm length x 5 cm diameter for gram-scale) |

| Mobile Phase | Gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH) |

| Elution Gradient | Start with 100% CHCl₃, gradually increasing the percentage of MeOH |

| Flow Rate | Gravity-dependent or low pressure |

| Fraction Size | 20-50 mL |

| Detection Method | Thin-Layer Chromatography (TLC) with Dragendorff's reagent |

| Expected Purity | 85-95% |

| Expected Recovery | 60-80% |

Table 2: Preparative HPLC Parameters for this compound Purification

| Parameter | Specification |

| Stationary Phase | C18 silica gel (5-10 µm particle size) |

| Column Dimensions | Dependent on sample load (e.g., 250 mm length x 20 mm internal diameter) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Profile | Gradient elution (e.g., 20-80% B over 30 minutes) |

| Flow Rate | 10-20 mL/min |

| Detection Wavelength | 210-280 nm (UV) |

| Expected Purity | >98% |

| Expected Recovery | >90% (from partially purified fraction) |

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines the initial purification of this compound from a crude alkaloid extract of Daphniphyllum macropodum.

1. Preparation of the Crude Alkaloid Extract: a. Air-dry and powder the plant material (e.g., leaves and stems of D. macropodum). b. Macerate the powdered material in methanol at room temperature for 48-72 hours. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract. d. Perform an acid-base extraction to isolate the crude alkaloid fraction.

2. Column Packing: a. Prepare a slurry of silica gel (200-300 mesh) in 100% chloroform. b. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. c. Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading: a. Dissolve the crude alkaloid extract in a minimal amount of chloroform. b. Adsorb the dissolved extract onto a small amount of silica gel. c. Dry the silica gel with the adsorbed sample and carefully load it onto the top of the prepared column.

4. Elution: a. Begin elution with 100% chloroform. b. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10%, and so on). c. Collect fractions of a consistent volume (e.g., 20-50 mL).

5. Fraction Analysis: a. Monitor the separation by spotting each fraction on a TLC plate. b. Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol 95:5). c. Visualize the spots under UV light and by staining with Dragendorff's reagent. d. Combine the fractions containing the major spot corresponding to this compound.

6. Isolation: a. Evaporate the solvent from the combined fractions under reduced pressure to yield partially purified this compound.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC

This protocol is for the final purification of this compound from the partially purified fraction obtained from column chromatography.

1. Sample Preparation: a. Dissolve the partially purified this compound in a suitable solvent, such as methanol or the initial mobile phase composition. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Setup: a. Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B). b. Set the detector to monitor at a wavelength between 210-280 nm.

3. Injection and Elution: a. Inject the filtered sample onto the column. b. Run a linear gradient from the initial conditions to a higher concentration of Mobile Phase B (e.g., up to 80% B) over a suitable time frame (e.g., 30 minutes). c. Follow with a wash step at high organic phase concentration and a re-equilibration step at the initial conditions.

4. Fraction Collection: a. Collect the fractions corresponding to the main peak that elutes from the column. Automated fraction collectors are recommended.

5. Final Product Recovery: a. Combine the pure fractions containing this compound. b. Remove the organic solvent (acetonitrile) under reduced pressure. c. Lyophilize the remaining aqueous solution to obtain pure this compound trifluoroacetate (B77799) salt.

Visualizations

Application Notes and Protocols for the Quantification of Codaphniphylline in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codaphniphylline is a member of the complex family of Daphniphyllum alkaloids, which are isolated from plants of the genus Daphniphyllum. These alkaloids exhibit a wide range of intriguing biological activities, making them promising candidates for drug discovery and development. Accurate and precise quantification of this compound in plant extracts is a critical step for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies.

This document provides detailed, proposed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established analytical principles for complex alkaloids and serve as a comprehensive guide for method development and validation.

Disclaimer: The following protocols are proposed methodologies and require experimental validation for specific plant matrices.

Part 1: Proposed HPLC-UV Method for this compound Quantification

This method provides a robust approach for the routine quantification of this compound in plant extracts.

Experimental Protocol

1. Sample Preparation: Acid-Base Liquid-Liquid Extraction

This procedure aims to isolate and concentrate the basic alkaloid fraction from the plant matrix.

-

Step 1: Extraction. Weigh 1 gram of dried and powdered plant material. Macerate with 20 mL of 1% citric acid in methanol (B129727) for 24 hours at room temperature.

-

Step 2: Filtration. Filter the extract through Whatman No. 1 filter paper.

-

Step 3: Solvent Evaporation. Evaporate the methanol from the filtrate under reduced pressure at 40°C to obtain an aqueous residue.

-

Step 4: Acidification and Defatting. Acidify the residue with 2 M HCl to pH 2-3. Wash the acidic solution three times with 20 mL of dichloromethane (B109758) to remove non-polar compounds. Discard the organic phase.

-

Step 5: Basification. Adjust the pH of the aqueous phase to 9-10 with 2 M NaOH.

-

Step 6: Alkaloid Extraction. Extract the basified solution three times with 20 mL of dichloromethane.

-

Step 7: Final Preparation. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 8.5 with ammonium hydroxide) in a 70:30 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (based on the typical absorbance of similar alkaloids).

-

Injection Volume: 20 µL.

3. Method Validation Parameters (Hypothetical Data)

The following table summarizes the target validation parameters for this proposed HPLC-UV method.

| Parameter | Target Value/Range |

| Linearity (r²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

| Specificity | No interfering peaks at the retention time of this compound |

Workflow Diagram

Caption: Proposed workflow for this compound quantification by HPLC-UV.

Part 2: Proposed LC-MS/MS Method for this compound Quantification

This method offers higher sensitivity and specificity, making it ideal for the analysis of trace amounts of this compound and for complex matrices.

Experimental Protocol

1. Sample Preparation

The same acid-base liquid-liquid extraction protocol as described for the HPLC-UV method can be employed. For enhanced purity, a solid-phase extraction (SPE) step can be added after the liquid-liquid extraction.

-

Optional SPE Cleanup:

-

Column: C18 SPE cartridge.

-

Conditioning: 5 mL methanol, followed by 5 mL water.

-

Loading: Load the reconstituted extract from the liquid-liquid extraction.

-

Washing: 5 mL of 10% methanol in water.

-

Elution: 5 mL of methanol.

-

Final Preparation: Evaporate the eluate and reconstitute in 1 mL of the initial mobile phase.

-

2. LC-MS/MS Conditions

-

Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Hypothetical)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (C₃₀H₄₁NO₅, MW: 500.66 g/mol ):

-

Precursor Ion (Q1): m/z 501.3 [M+H]⁺

-

Product Ion (Q3) for Quantification: To be determined experimentally (e.g., m/z 150.1, a common fragment from the core structure).

-

Product Ion (Q3) for Confirmation: To be determined experimentally (e.g., m/z 350.2, representing a larger fragment).

-

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

4. Method Validation Parameters (Hypothetical Data)

The following table summarizes the target validation parameters for this proposed LC-MS/MS method.

| Parameter | Target Value/Range |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | To be evaluated and minimized |

Workflow Diagram

Caption: Proposed workflow for this compound quantification by LC-MS/MS.

Conclusion

The presented application notes provide a detailed framework for developing and validating analytical methods for the quantification of this compound in plant extracts. The choice between the HPLC-UV and LC-MS/MS method will depend on the required sensitivity, selectivity, and the available instrumentation. It is imperative that these proposed methods are thoroughly validated in the user's laboratory to ensure reliable and accurate results for the intended application.

Application Notes and Protocols for Enhanced Analytical Detection of Codaphniphylline Through Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction to Codaphniphylline and the Imperative for Sensitive Analytical Detection

This compound is a member of the complex family of Daphniphyllum alkaloids, natural products that have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. As research into the pharmacological profile and pharmacokinetic properties of this compound progresses, the need for highly sensitive and robust analytical methods for its detection and quantification becomes paramount. In complex biological matrices or in trace-level analyses, direct detection of this compound can be challenging due to the inherent limitations of common analytical techniques.

Chemical derivatization presents a powerful strategy to overcome these challenges by modifying the analyte's structure to introduce moieties that enhance its detectability. This document provides detailed application notes and protocols for the derivatization of this compound's key functional groups—a tertiary amine and a ketone—to significantly improve its analytical detection by High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors.

The following protocols are designed to guide researchers in implementing these derivatization strategies, leading to improved limits of detection (LOD) and quantification (LOQ), thereby facilitating more accurate and reliable data in preclinical and clinical research settings.

Application Note 1: Enhanced Fluorescence Detection of this compound via Derivatization of the Tertiary Amine Group with FMOC-Cl

Principle and Rationale

This compound possesses a tertiary amine functional group, which can be targeted for derivatization to enhance its analytical detection. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a well-established derivatizing reagent that reacts with primary and secondary amines to produce highly fluorescent and stable derivatives.[1] While its reaction with tertiary amines is less common, quaternization reactions with reagents like FMOC-Cl under specific conditions can lead to the formation of a fluorescent product, significantly enhancing detection sensitivity, potentially by more than three orders of magnitude compared to standard UV absorbance.[1] This method is particularly advantageous for quantifying low concentrations of this compound in complex biological samples.

Experimental Protocol

1.2.1. Materials and Reagents

-

This compound standard

-

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

-

Borate (B1201080) buffer (0.1 M, pH 8.0)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), 0.1 M

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

1.2.2. Derivatization Procedure

-

Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in an appropriate volume of acetonitrile.

-

-

Derivatization Reaction:

-

To 100 µL of the reconstituted sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 8.0).

-

Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 30 minutes in the dark.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

To stop the reaction and remove excess FMOC-Cl, add 100 µL of a primary or secondary amine solution (e.g., 10 mM glycine) and vortex for 10 seconds.

-

Alternatively, excess reagent can be removed by a subsequent liquid-liquid or solid-phase extraction step.

-

Add 50 µL of 0.1 M HCl to stabilize the derivative.

-

Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

-

1.2.3. HPLC-FLD Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). A typical gradient could be:

-

0-5 min: 50% B

-

5-20 min: 50-90% B

-

20-25 min: 90% B

-

25-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm.

Expected Quantitative Enhancement

The derivatization of amines with FMOC-Cl is known to dramatically increase detection sensitivity.

| Parameter | Before Derivatization (UV Detection) | After Derivatization (Fluorescence Detection) | Reference |

| Detection Principle | UV Absorbance | Fluorescence | |

| Typical LOD | µg/mL range | pg/mL to ng/mL range | [1] |

| Typical LOQ | µg/mL range | ng/mL range | [2] |

| Sensitivity Enhancement | - | >1000-fold | [1] |

Experimental Workflow Diagram

Caption: Workflow for FMOC-Cl derivatization of this compound.

Application Note 2: Enhanced UV and Fluorescence Detection of this compound via Derivatization of the Ketone Group

Principle and Rationale

This compound contains a ketone functional group, which typically exhibits weak UV absorbance, making sensitive detection challenging. Derivatization of this carbonyl group with reagents containing strong chromophores or fluorophores can significantly enhance its detectability. Two effective reagents for this purpose are 2,4-Dinitrophenylhydrazine (DNPH) for UV detection and Dansyl Hydrazine for fluorescence detection.

-

2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives, which are highly colored and possess a strong chromophore, allowing for sensitive detection in the UV-Vis region (around 360 nm).[3]

-

Dansyl Hydrazine: Reacts with ketones to form stable dansyl hydrazones, which are intensely fluorescent, enabling highly sensitive detection with a fluorescence detector.[4] This method is particularly suitable for trace-level analysis.

Experimental Protocols

2.2.1. Protocol A: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Detection

2.2.1.1. Materials and Reagents

-

This compound standard

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with catalytic acid)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Perchloric acid or Sulfuric acid (catalyst)

2.2.1.2. Derivatization Procedure

-

Sample Preparation:

-

Prepare the sample containing this compound in acetonitrile.

-

-

Derivatization Reaction:

-

To 500 µL of the sample or standard solution, add 500 µL of a saturated solution of DNPH in acetonitrile containing a catalytic amount of perchloric acid (e.g., 1%).

-

Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

-

Cool the reaction mixture to room temperature.

-

-

Sample Preparation for HPLC:

-

The reaction mixture can be directly injected or diluted with the mobile phase if necessary.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

2.2.1.3. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical isocratic condition could be 65:35 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

UV Detector Wavelength: 360 nm

2.2.2. Protocol B: Derivatization with Dansyl Hydrazine for HPLC-FLD Detection

2.2.2.1. Materials and Reagents

-

This compound standard

-

Dansyl Hydrazine solution (e.g., 2 mg/mL in ethanol)

-

Ethanol, HPLC grade

-

Trichloroacetic acid (TCA) solution (e.g., 10% in ethanol)

2.2.2.2. Derivatization Procedure

-

Sample Preparation:

-

Prepare the sample containing this compound in ethanol.

-

-

Derivatization Reaction:

-

To 100 µL of the sample or standard solution, add 100 µL of the Dansyl Hydrazine solution.

-

Add 50 µL of the TCA catalyst solution.

-

Vortex the mixture and heat at 70°C for 15 minutes in a sealed vial.

-

Cool the reaction mixture to room temperature.

-

-

Sample Preparation for HPLC:

-

Dilute the reaction mixture with the mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

2.2.2.3. HPLC-FLD Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 525 nm.

Expected Quantitative Enhancement

Derivatization of the ketone group leads to significant improvements in detection limits.

| Derivatization Reagent | Parameter | Before Derivatization (UV Detection) | After Derivatization | Reference |

| 2,4-DNPH | Detection Principle | Weak UV Absorbance | Strong UV Absorbance (360 nm) | [3] |

| Typical LOD | High ng/mL to µg/mL range | Low ng/mL range | [5] | |

| Typical LOQ | µg/mL range | ng/mL range | [5] | |

| Dansyl Hydrazine | Detection Principle | Weak UV Absorbance | Strong Fluorescence | [4] |

| Typical LOD | High ng/mL to µg/mL range | fmol to pmol range | [6] | |

| Typical LOQ | µg/mL range | pmol range | [6] |

Experimental Workflow Diagram

Caption: Workflow for ketone derivatization of this compound.

Conclusion

The derivatization strategies outlined in these application notes provide robust and effective methods for enhancing the analytical detection of this compound. By targeting the tertiary amine and ketone functional groups with appropriate reagents, researchers can achieve significant improvements in sensitivity, allowing for accurate quantification at trace levels. The choice between the described methods will depend on the available instrumentation (HPLC-UV vs. HPLC-FLD) and the specific requirements of the study. The implementation of these protocols will empower researchers to generate high-quality data crucial for advancing the understanding of this compound's therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iomcworld.com [iomcworld.com]